4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position on a phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and trifluoromethoxybenzene.
Formation of Intermediate: The intermediate compound is formed by reacting 4-fluorophenol with trifluoromethoxybenzene in the presence of a suitable catalyst and under controlled temperature conditions.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Substitution: The fluoro and trifluoromethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenylacetonitriles with various functional groups.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
- 4-Fluoro-3-(methoxy)phenylacetonitrile
- 4-Fluoro-3-(chloromethoxy)phenylacetonitrile
Uniqueness
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZDFMRTJUSJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.